Cas no 2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside)

2872-72-2 structure
Nombre del producto:Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Propiedades químicas y físicas
Nombre e identificación
-
- b-D-Galactopyranoside, phenyl,tetraacetate (9CI)
- Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
- [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- Phenyl-2,3,4,6-tetra
- PHENYL-2,3,4,6-TETRA-O-ACETYL-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
- AC1L2SMM
- AC1Q60AW
- A-d-galactopyranoside
- AR-1L0398
- BTB11984
- EINECS 220-705-9
- HMS1661L17
- phenyl 2,3,4,6-tetra-o-acetyl-
- SureCN7694818
- 2872-72-2
- SCHEMBL7694818
- CCG-233247
- Phenyl-2,3,4,6-tetra-O-acetyl- beta -D-galactopyranoside
- Phenyl-2,3,4,6-tetra-O-acetyl-?-D-galactopyranoside
- DTXSID201225803
- Phenyl tetra-O-acetyl-beta-D-galactopyranoside
- [(2R, 3S, 4S, 5R, 6S)-3, 4, 5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
- NSC 173175
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- W-202201
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- HPKPFIHCMIKXMU-LCWAXJCOSA-N
- beta-D-Galactopyranoside, phenyl, tetraacetate
- NS00049317
- Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-I(2)-D-galactopyranoside
- Phenyl Tetra-O-acetyl-beta-D-galactopyranoside; NSC 173175;
-
- Renchi: InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
- Clave inchi: HPKPFIHCMIKXMU-LCWAXJCOSA-N
- Sonrisas: CC(OC[C@H]1O[C@@H](OC2C=CC=CC=2)[C@H](OC(=O)C)[C@@H](OC(=O)C)[C@H]1OC(=O)C)=O
Atributos calculados
- Calidad precisa: 424.13700
- Masa isotópica única: 424.137
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 11
- Complejidad: 627
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 124A^2
- Xlogp3: 2.4
Propiedades experimentales
- Denso: 1.29
- Punto de fusión: 123-124 °C
- Punto de ebullición: 491.4°Cat760mmHg
- Punto de inflamación: 212°C
- índice de refracción: 1.524
- PSA: 123.66000
- Logp: 1.14850
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P336800-25g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 25g |
$ 161.00 | 2023-09-06 | ||
TRC | P336800-50 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
235.00 | 2021-07-19 | ||
TRC | P336800-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 1g |
$ 58.00 | 2023-09-06 | ||
TRC | P336800-10 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 10g |
80.00 | 2021-07-19 | ||
TRC | P336800-50g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 50g |
$ 235.00 | 2022-06-03 | ||
TRC | P336800-25 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
2872-72-2 | 25g |
130.00 | 2021-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1 g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2,256.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391651-1g |
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, |
2872-72-2 | 1g |
¥2256.00 | 2023-09-05 | ||
TRC | P336800-10g |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 10g |
$ 98.00 | 2023-09-06 | ||
TRC | P336800-50000mg |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside |
2872-72-2 | 50g |
$287.00 | 2023-05-17 |
Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside Literatura relevante
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2872-72-2 (Phenyl-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside) Productos relacionados
- 17042-40-9(4-Methoxyphenyl 2,3,4,6-tetra-O-Acetyl-α-D-mannopyranoside)
- 116595-07-4(4-(2-phenylethenyl)oxane-2,6-dione)
- 2137812-55-4(2-(4-amino-3-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione)
- 2172552-77-9(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-difluoropropanoic acid)
- 2228629-28-3(4-(5-nitrofuran-2-yl)oxypiperidine)
- 1820612-81-4(8-Iodo-1h-BenzoD1,3Oxazin-2(4h)-One)
- 1804270-83-4(2-(Chloromethyl)-4-(3-methoxy-3-oxopropyl)mandelic acid)
- 24955-29-1(Z-Phe-Leu-Ala-OH)
- 727982-67-4(2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline)
- 1239764-72-7(methyl 1-(1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate)
Proveedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
